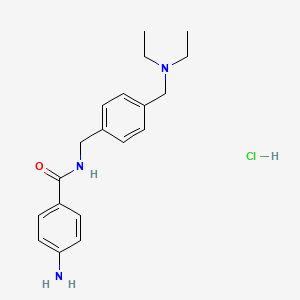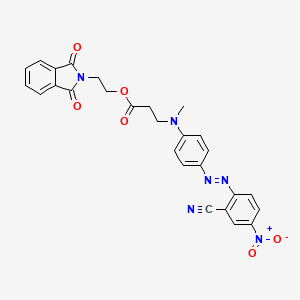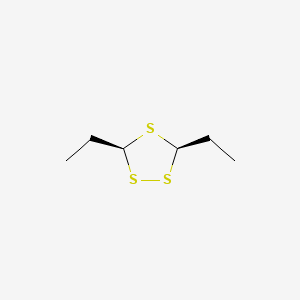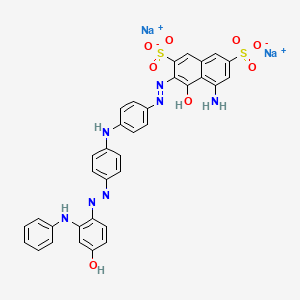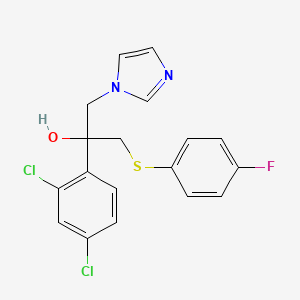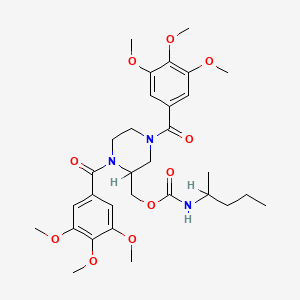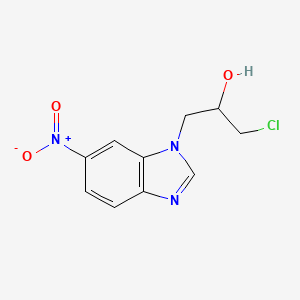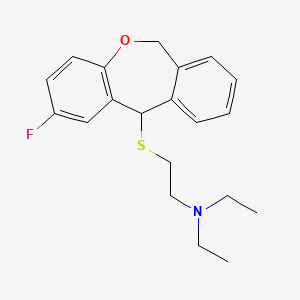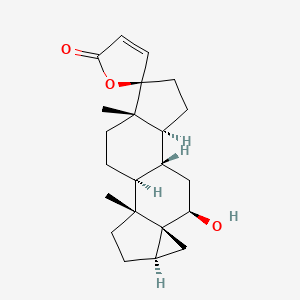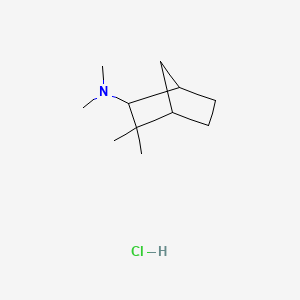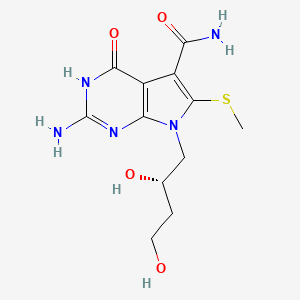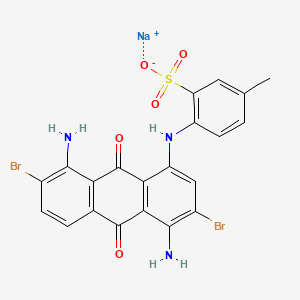
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate: is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes multiple functional groups such as amino, bromine, and sulfonate groups. This compound is often used in scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves multiple steps
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Its structure allows for modifications that can enhance its therapeutic properties.
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles and other materials.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The amino and bromine groups allow for binding to specific proteins and enzymes, altering their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport within biological systems. The overall mechanism involves the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparaison Avec Des Composés Similaires
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulfonate
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenylsulfonate
Uniqueness: Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to the presence of the toluene-3-sulphonate group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
83027-42-3 |
|---|---|
Formule moléculaire |
C21H14Br2N3NaO5S |
Poids moléculaire |
603.2 g/mol |
Nom IUPAC |
sodium;2-[(4,8-diamino-3,7-dibromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15Br2N3O5S.Na/c1-8-2-5-12(14(6-8)32(29,30)31)26-13-7-11(23)19(25)17-16(13)21(28)15-9(20(17)27)3-4-10(22)18(15)24;/h2-7,26H,24-25H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
NWIVJLXHYXNBIE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4N)Br)N)Br)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


